molecular formula C16H13FN2OS B2939172 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 330836-73-2

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No.: B2939172
CAS No.: 330836-73-2
M. Wt: 300.35
InChI Key: YAJDPEXZVZPKKV-FBMGVBCBSA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic benzo[d]thiazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc (Zn2+), copper (Cu2+), and protons (H+), and it is characterized by considerable spontaneous activity and slow desensitization kinetics . Research-grade compounds like this are invaluable for elucidating the poorly understood physiological functions of ZAC, which is proposed to act as an in vivo sensor for endogenous zinc, copper, and pH fluctuations . Its mRNA has been detected in the human brain, pancreas, placenta, prostate, and other tissues, highlighting its potential broad biological significance . The mechanism of action for this class of compounds is characterized as state-dependent, non-competitive antagonism. Evidence suggests that related analogs act as negative allosteric modulators, likely targeting the transmembrane and/or intracellular domains of the ZAC receptor rather than the orthosteric agonist-binding site . This results in potent inhibition of Zn2+- and H+-evoked ZAC signaling, as well as suppression of the receptor's spontaneous activity . Furthermore, closely related structural analogs have demonstrated promising selectivity, showing no significant off-target activity at other classic Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at tested concentrations, making them superior pharmacological tools compared to non-selective antagonists like tubocurarine . The benzo[d]thiazole core is a privileged scaffold in drug discovery, known for its ability to engage biological targets through π-π stacking and hydrogen bonding . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments and analyses to fully characterize the compound for their specific applications.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJDPEXZVZPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a thiazole ring linked to a fluorobenzamide moiety. Its molecular formula is C16H16FN3SC_{16}H_{16}FN_3S with a molecular weight of approximately 315.38 g/mol. The presence of the fluorine atom is notable as it often enhances the biological activity of organic compounds by improving their lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring facilitates interactions such as:

  • Hydrogen bonding : Enhances binding affinity to target proteins.
  • π-π stacking interactions : Increases stability in binding.
  • Coordination with metal ions : May influence enzymatic activity.

These interactions can modulate signaling pathways and affect cellular functions, including proliferation, apoptosis, and inflammation.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
A4311.5Induces apoptosis, inhibits AKT/ERK pathways
A5492.0Reduces IL-6 and TNF-α levels
H12991.8Suppresses cell migration

The compound exhibits dose-dependent effects on cell viability, with significant reductions observed at concentrations around 1–4 µM.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies using mouse monocyte macrophages (RAW264.7) demonstrated that the compound significantly decreases the expression levels of inflammatory cytokines such as IL-6 and TNF-α when treated with the compound at similar concentrations used for cancer cell lines.

Study on Benzothiazole Derivatives

A recent study synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the benzothiazole core could enhance anticancer and anti-inflammatory activities compared to unmodified structures .

Mechanistic Insights

Further mechanistic studies revealed that the compound's inhibition of cancer cell proliferation is associated with its ability to induce apoptosis and arrest the cell cycle at specific phases (G1/S transition). Flow cytometry analysis confirmed these findings, demonstrating an increase in sub-G1 phase cells indicative of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related thiazole derivatives with modifications in the benzothiazole core, substituent positions, and benzamide groups. Key examples include:

Compound Name Substituents on Benzothiazole Benzamide Substituents Molecular Weight (g/mol) XLogP3 Key Features Reference
(E)-N-(3,6-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide (Target) 3,6-dimethyl 2-fluorophenyl Not reported ~4.2* High lipophilicity; electron-withdrawing fluorine enhances stability -
N-(3-Ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-fluorophenyl 318.3 4.1 Ethyl group increases steric bulk; dual fluorine substitution
N-(3-(2-Ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide 3-(2-ethoxyethyl), 4-fluoro 3-(methylsulfonyl)phenyl 422.5 N/A Sulfonyl group enhances polarity; ethoxyethyl improves aqueous solubility
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 3-(3-methylphenyl) Unsubstituted benzamide 392.48 N/A Thiadiazole core with acryloyl group; dimethylamino enhances basicity
2-Chloro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide 3-(2-fluorophenyl), 4-(4-FPh) 2-chlorophenyl Not reported N/A Dual fluorine and chlorine substituents; enhanced halogen bonding potential

*Estimated based on structural similarity to .

Physicochemical Properties

  • Lipophilicity : The target compound’s dimethyl and fluorine substituents likely result in a higher XLogP3 (~4.2) compared to analogs with polar groups (e.g., sulfonyl in ). Ethyl or ethoxyethyl chains (e.g., ) further increase lipophilicity but may reduce aqueous solubility.
  • Hydrogen Bonding: Fluorine and sulfonyl groups act as hydrogen bond acceptors, influencing target binding.
  • Molecular Weight : Most analogs fall within 300–420 g/mol, aligning with Lipinski’s rule thresholds for drug-likeness.

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